molecular formula C18H14F2N4S2 B2466523 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole CAS No. 863001-52-9

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole

Cat. No.: B2466523
CAS No.: 863001-52-9
M. Wt: 388.45
InChI Key: RYBNFHQZVREVFH-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, including the use of advanced techniques such as microwave irradiation and one-pot multicomponent reactions .

Chemical Reactions Analysis

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of substituted benzothiazole derivatives .

Scientific Research Applications

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole include other benzothiazole derivatives such as:

  • 2-(4-Aminophenyl)benzothiazole
  • 3-(Piperazin-1-yl)-1,2-benzothiazole
  • 2-(4-Methylpiperazin-1-yl)benzothiazole

These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical properties and biological activity .

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4S2/c19-11-9-12(20)16-15(10-11)26-18(22-16)24-7-5-23(6-8-24)17-21-13-3-1-2-4-14(13)25-17/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBNFHQZVREVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=C(C=C(C=C5S4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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